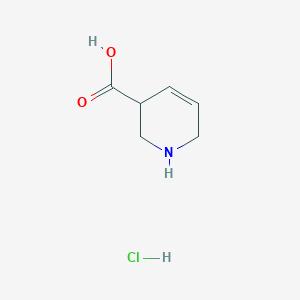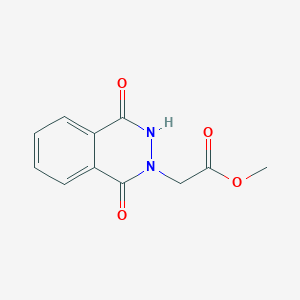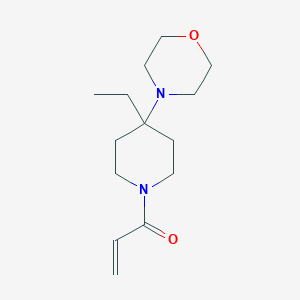
1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride is a heterocyclic compound with the molecular formula C6H9NO2·HCl. It is a derivative of tetrahydropyridine, a six-membered ring containing one nitrogen atom. This compound is often used as a building block in chemical synthesis due to its unique structure and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride can be synthesized through various methods. One common approach involves the acid-promoted condensation of N-[(Z)-3-iodoallyl]-aminoacetaldehydes with hydrazine hydrate, followed by a palladium-catalyzed asymmetric intramolecular hydrazone-type Heck reaction. This method provides allylic diazenes that undergo stereospecific denitrogenative [1,5]-sigmatropic rearrangement, yielding 3-substituted tetrahydropyridines with high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, has been explored to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyridines, pyridine derivatives, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .
科学的研究の応用
1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which are involved in cell cycle regulation and bacterial cell wall synthesis, respectively . These interactions lead to the disruption of critical biological processes, resulting in the compound’s observed biological activities.
類似化合物との比較
1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyridine: Another isomer of tetrahydropyridine with different reactivity and biological activities.
1,2,5,6-Tetrahydropyridine: This compound has distinct structural and pharmacological properties compared to this compound.
3,6-Dihydro-2H-pyridine: A related compound with unique chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the resulting reactivity, which makes it a valuable building block in chemical synthesis and a promising candidate for various scientific research applications .
特性
IUPAC Name |
1,2,3,6-tetrahydropyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-2,5,7H,3-4H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTVWEHDIUFISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(butan-2-yl)-3-[1-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide](/img/structure/B2761686.png)
![Tert-butyl 3-(methylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2761687.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2761688.png)


![4-ethoxy-3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2761695.png)
![4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine](/img/structure/B2761696.png)
![N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B2761698.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-chlorobenzoate](/img/structure/B2761700.png)


![(Z)-2-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2761704.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2761705.png)

